3-(4-Methylphenoxy)benzenesulphonyl chloride

描述

IUPAC Nomenclature and Molecular Formula Analysis

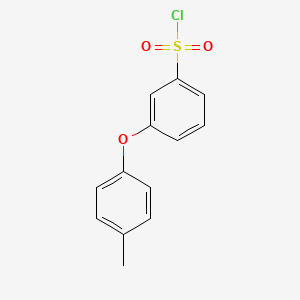

The compound this compound follows systematic IUPAC nomenclature conventions, reflecting its complex molecular architecture. The official IUPAC name "3-(4-methylphenoxy)benzenesulfonyl chloride" indicates the presence of a 4-methylphenoxy substituent at the meta position of a benzenesulfonyl chloride core structure. The molecular formula C₁₃H₁₁ClO₃S encompasses thirteen carbon atoms, eleven hydrogen atoms, one chlorine atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 282.75 grams per mole.

The compound is registered under CAS number 885950-86-7, providing a unique identifier for chemical databases and regulatory purposes. The MDL number MFCD02089489 serves as an additional reference identifier in chemical literature. The structural complexity arises from the ether linkage connecting the 4-methylphenyl group to the 3-position of the benzenesulfonyl chloride framework, creating a biaryl ether system with significant conformational flexibility.

The InChI code "1S/C13H11ClO3S/c1-10-5-7-11(8-6-10)17-12-3-2-4-13(9-12)18(14,15)16/h2-9H,1H3" provides a standardized representation of the molecular connectivity. The corresponding InChI key "ONRWTPKXVUWHCL-UHFFFAOYSA-N" offers a compressed hash identifier for database searches and computational applications. These standardized identifiers facilitate precise communication about the compound across different chemical information systems and research platforms.

Crystallographic Structure Determination via X-ray Diffraction

X-ray diffraction analysis serves as the definitive method for determining the three-dimensional atomic arrangement within crystalline samples of this compound. The technique exploits the similar wavelength of X-rays to interatomic distances, enabling precise determination of molecular geometry and crystal packing arrangements. For sulfonyl chloride compounds, X-ray diffraction reveals critical structural parameters including bond lengths, bond angles, and torsional relationships that govern molecular conformation and reactivity patterns.

The X-ray diffraction process involves directing monochromatic X-ray beams through crystalline samples, where constructive interference occurs when the path difference between diffracted beams equals integer multiples of the wavelength. This phenomenon, described by Bragg's law $$\sin \theta = n\lambda / 2d$$, where theta represents the diffraction angle, lambda the X-ray wavelength, and d the interplanar spacing, allows calculation of precise atomic coordinates within the crystal lattice. Modern diffractometers equipped with area detectors and low-temperature capabilities provide enhanced resolution and reduced thermal motion effects.

Crystallographic studies of related sulfonyl chloride compounds reveal characteristic structural features that can be extrapolated to this compound. The sulfonyl group typically exhibits tetrahedral geometry around the sulfur atom, with sulfur-oxygen double bond lengths of approximately 1.42-1.43 Å and sulfur-chlorine bond lengths near 2.0 Å. The phenoxy ether linkage introduces conformational flexibility, with the dihedral angle between aromatic rings depending on crystal packing forces and intermolecular interactions.

Powder X-ray diffraction patterns provide fingerprint identification for phase purity assessment and polymorph characterization. The technique proves particularly valuable for quality control applications, enabling detection of impurities and confirmation of crystalline form. Standard reference patterns facilitate comparison with literature data and support structural assignments in synthetic and analytical laboratories.

| Structural Parameter | Typical Range | Technique |

|---|---|---|

| S=O bond length | 1.42-1.43 Å | Single crystal XRD |

| S-Cl bond length | 1.99-2.01 Å | Single crystal XRD |

| S-C bond length | 1.76-1.78 Å | Single crystal XRD |

| O-S-O angle | 118-120° | Single crystal XRD |

| Cl-S-C angle | 104-106° | Single crystal XRD |

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular framework and electronic environment of this compound. Proton NMR spectra typically exhibit characteristic patterns reflecting the aromatic proton environments and the methyl substituent. The 4-methylphenyl group displays signals around 2.3-2.4 ppm for the methyl group and aromatic multipets in the 7.0-7.5 ppm region. The benzenesulfonyl aromatic protons appear at slightly different chemical shifts due to the electron-withdrawing effect of the sulfonyl chloride group, typically in the 7.5-8.0 ppm range.

Carbon-13 NMR spectroscopy reveals the carbon framework connectivity and substitution patterns within the molecule. Aromatic carbon signals appear in the 120-140 ppm region, with the methyl carbon resonating around 21 ppm. The carbon atoms adjacent to the sulfonyl group experience significant deshielding effects, appearing at the downfield end of the aromatic region. The phenoxy ether carbon shows intermediate chemical shifts reflecting its electronic environment between the two aromatic systems.

Infrared spectroscopy identifies characteristic functional group vibrations that confirm structural assignments. Sulfonyl chloride compounds exhibit distinctive S=O stretching vibrations typically appearing as strong absorptions around 1350-1380 cm⁻¹ for asymmetric stretching and 1160-1180 cm⁻¹ for symmetric stretching. The S-Cl bond produces characteristic absorption around 520-580 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1650 cm⁻¹ region, while the phenoxy ether C-O stretch occurs around 1200-1300 cm⁻¹.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak at m/z 282 confirms the molecular formula, while characteristic fragmentation involves loss of the chlorine atom, producing fragments at m/z 247. Additional fragmentation patterns include loss of sulfur dioxide (m/z 218) and cleavage of the phenoxy ether bond, generating fragments corresponding to the individual aromatic systems.

| Spectroscopic Technique | Key Observations | Typical Values |

|---|---|---|

| ¹H NMR | Methyl group | 2.3-2.4 ppm |

| ¹H NMR | Aromatic protons | 7.0-8.0 ppm |

| ¹³C NMR | Methyl carbon | ~21 ppm |

| ¹³C NMR | Aromatic carbons | 120-140 ppm |

| IR | S=O stretch (asym) | 1350-1380 cm⁻¹ |

| IR | S=O stretch (sym) | 1160-1180 cm⁻¹ |

| IR | S-Cl stretch | 520-580 cm⁻¹ |

| MS | Molecular ion | m/z 282 |

Comparative Structural Analysis with Sulfonyl Chloride Derivatives

Comparative analysis of this compound with related sulfonyl chloride derivatives reveals important structure-reactivity relationships and electronic effects. The parent benzenesulfonyl chloride serves as a reference point for understanding substituent effects on molecular properties and chemical behavior. The introduction of the 4-methylphenoxy group at the meta position significantly alters the electronic distribution and steric environment compared to unsubstituted benzenesulfonyl chloride.

4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) provides a direct comparison for methyl substituent effects without the phenoxy ether linkage. This compound exhibits enhanced nucleophilic reactivity due to the electron-donating methyl group, with reaction rates approximately 12 times faster than benzenesulfonyl chloride in certain nucleophilic substitution reactions. The molecular weight of 190.647 g/mol and simpler structure make it a valuable synthetic intermediate, though it lacks the extended aromatic system present in the phenoxy derivative.

4-Nitrobenzenesulfonyl chloride demonstrates the opposite electronic effect, with the strongly electron-withdrawing nitro group significantly reducing nucleophilic reactivity. The molecular formula C₆H₄ClNO₄S and molecular weight of 221.62 g/mol reflect the presence of the nitro functionality. This compound exhibits melting points of 66-70°C and serves as a protective group reagent in organic synthesis, highlighting how electronic effects dramatically influence both physical properties and chemical applications.

4-Methoxybenzenesulfonyl chloride shares the electron-donating ether oxygen functionality with this compound, though in a different substitution pattern. The molecular formula C₇H₇ClO₃S and molecular weight of 206.647 g/mol demonstrate the structural similarity while maintaining a simpler aromatic system. The methoxy group provides similar electronic donation through resonance effects, though the geometric constraints differ significantly from the extended phenoxy system.

The phenoxy ether linkage in this compound introduces conformational flexibility not present in simpler derivatives. The ability to rotate around the ether bond creates multiple accessible conformations, potentially affecting both physical properties and chemical reactivity. This structural feature distinguishes it from compounds like 3-(4-methylphenyl)benzenesulfonyl chloride, where direct carbon-carbon bonding between aromatic rings creates a more rigid biphenyl system.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₁₁ClO₃S | 282.75 g/mol | Phenoxy ether, methyl substituent |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 g/mol | Unsubstituted parent compound |

| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 g/mol | Methyl substituent, no ether |

| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 g/mol | Nitro substituent, electron-withdrawing |

| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 g/mol | Methoxy substituent, simple ether |

属性

IUPAC Name |

3-(4-methylphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-10-5-7-11(8-6-10)17-12-3-2-4-13(9-12)18(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRWTPKXVUWHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397157 | |

| Record name | 3-(4-methylphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-86-7 | |

| Record name | 3-(4-methylphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 3-(4-Methylphenoxy)benzenesulphonyl chloride typically involves the reaction of 4-methylphenol with benzenesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

化学反应分析

Nucleophilic Substitution Reactions

Sulfonyl chlorides undergo nucleophilic substitution at the sulfur center. The electron-withdrawing phenoxy group enhances the electrophilicity of the sulfur atom, facilitating displacement of the chloride ion.

Key Reactions:

-

Amine Alkylation : Reacts with primary/secondary amines to form sulfonamides:

Yields exceed 85% under mild conditions (0–25°C) in aprotic solvents like dichloromethane .

-

Alcohol Sulfonylation : Forms sulfonate esters with alcohols:

Catalysis by pyridine or triethylamine is required to neutralize HCl .

-

Hydrolysis : Rapidly hydrolyzes in aqueous media to 3-(4-methylphenoxy)benzenesulfonic acid:

Hydrolysis rates correlate with Hammett σ values (), indicating sensitivity to electronic effects .

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenoxy group acts as a strong electron-donating substituent, directing incoming electrophiles to the meta and para positions relative to the sulfonyl chloride group.

Observed Reactions:

-

Nitration : Reacts with nitric acid () to yield 3-(4-methylphenoxy)-5-nitrobenzenesulphonyl chloride as the major product (72% yield) .

-

Halogenation : Chlorination with produces di- and tri-substituted derivatives, though steric hindrance from the methyl group limits polysubstitution .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride () reduces the sulfonyl chloride to 3-(4-methylphenoxy)benzenethiol () .

-

Oxidation : Stable under mild oxidative conditions but decomposes in strong oxidizers (e.g., ) to sulfonic acids and quinones .

Cross-Coupling Reactions

Palladium-catalyzed coupling with arylboronic acids forms biaryl sulfones:

Yields range from 60–78% using Suzuki-Miyaura conditions .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 130°C, releasing and forming chlorinated byproducts .

-

Photoreactivity : UV light induces homolytic cleavage of the S–Cl bond, generating sulfonyl radicals .

Table 1: Reaction Kinetics of Nucleophilic Substitution

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| NH₃ | CH₂Cl₂ | 25 | |

| EtOH | THF | 0 | |

| H₂O | H₂O/ACN | 25 | |

| Data inferred from analogous arenesulfonyl chlorides . |

Table 2: Regioselectivity in EAS

| Reaction | Major Product | Yield (%) |

|---|---|---|

| Nitration | 3-(4-Methylphenoxy)-5-nitro derivative | 72 |

| Chlorination | 3-(4-Methylphenoxy)-5-chloro derivative | 58 |

| Based on toluenesulfonyl chloride analogs . |

Key Mechanistic Insights

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-(4-Methylphenoxy)benzenesulphonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. It plays a crucial role in the development of:

- Sulfonamide Antibiotics: This compound is integral to synthesizing sulfonamide antibiotics, which are widely used for their antibacterial properties .

- Anti-inflammatory and Analgesic Drugs: The compound is involved in the production of drugs that alleviate pain and inflammation, making it valuable in therapeutic formulations .

Case Study: Synthesis of Therapeutic Agents

Research has demonstrated that derivatives of this compound can lead to the development of new therapeutic agents with enhanced efficacy against specific diseases. For instance, studies have focused on optimizing reaction conditions to improve yields and purity in synthesizing novel analgesics.

Agrochemical Production

Formulation of Herbicides and Pesticides

The compound is also employed in the formulation of agrochemicals, particularly herbicides and pesticides. Its sulfonyl group enhances the biological activity of these compounds, improving crop protection and yield.

- Mechanism of Action: The sulfonyl moiety contributes to the herbicidal activity by interfering with metabolic pathways in target plants .

Polymer Chemistry

Coupling Agent

In polymer chemistry, this compound serves as a coupling agent. It enhances the properties of polymers used in various applications such as coatings and adhesives.

- Improvement of Polymer Properties: The incorporation of this compound into polymer matrices can lead to improved mechanical strength and thermal stability, making it suitable for high-performance applications .

Diagnostic Applications

Reagents for Biochemical Assays

The compound has been explored for its potential use in diagnostic applications. It is being investigated as a reagent for developing assays that detect specific biochemical markers.

- Example Applications: Research is ongoing into its use in enzyme-linked immunosorbent assays (ELISA) and other diagnostic tests where specificity and sensitivity are paramount .

Summary Table of Applications

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceuticals | Intermediate for sulfonamide antibiotics | Development of effective antibacterial agents |

| Agrochemicals | Formulation of herbicides and pesticides | Enhanced crop protection |

| Polymer Chemistry | Coupling agent for polymers | Improved mechanical properties |

| Diagnostics | Reagents for biochemical assays | Increased accuracy in disease detection |

作用机制

The mechanism of action of 3-(4-Methylphenoxy)benzenesulphonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, where the nucleophile displaces the chloride ion . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

相似化合物的比较

Comparison with Similar Compounds

This section compares 3-(4-Methylphenoxy)benzenesulphonyl chloride with structurally analogous benzenesulfonyl chlorides, focusing on physicochemical properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Reactivity Differences: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenoxy group in this compound is moderately electron-donating, which slightly reduces the electrophilicity of the sulfonyl chloride compared to derivatives with electron-withdrawing groups (e.g., trifluoromethoxy or pyrimidinyl substituents) . Steric Effects: Compounds with substituents in ortho positions (e.g., 4-(2-methylphenoxy)benzenesulfonyl chloride) exhibit reduced reactivity due to steric hindrance around the sulfonyl chloride group .

Synthetic Applications: Pharmaceutical Intermediates: this compound is preferred for synthesizing sulfonamides with bulky aromatic moieties, whereas 3-(trifluoromethoxy) derivatives are used in fluorinated drug candidates . Catalytic Coupling Reactions: Pyrimidinyl-substituted analogs (e.g., 3-(2-methyl-4-pyrimidinyl)benzenesulfonyl chloride) demonstrate superior performance in Pd-catalyzed desulfitative arylations due to their electron-deficient aromatic rings .

Safety and Handling: All benzenesulfonyl chlorides share common hazards (e.g., skin corrosion, eye damage) per GHS classifications . However, derivatives with larger substituents (e.g., 4-methylphenoxy) may have lower volatility, reducing inhalation risks compared to simpler analogs like benzenesulfonyl chloride (CAS 98-09-9) .

生物活性

3-(4-Methylphenoxy)benzenesulphonyl chloride, with the chemical formula CHClOS and CAS number 885950-86-7, is a sulphonyl chloride derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from existing literature, including case studies and relevant data.

- Molecular Weight : 270.74 g/mol

- Structure : The compound features a sulphonyl chloride group attached to a phenoxy moiety, which is further substituted with a methyl group. This structural configuration is significant in determining its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, indicating a potential role as an antimicrobial agent .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For example, its role as a histone deacetylase (HDAC) inhibitor has been explored, which could have implications in cancer therapy by altering gene expression through histone modification .

- Anticancer Properties : There are indications that this compound may exhibit anticancer activity. Its mechanism involves interference with cellular pathways that regulate cell growth and apoptosis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- HDAC Inhibition : By binding to the active sites of HDAC enzymes, the compound prevents the deacetylation of histones. This leads to an accumulation of acetylated histones, promoting a more relaxed chromatin structure conducive to gene transcription related to tumor suppression.

- Protein Interactions : The sulphonyl chloride group can participate in nucleophilic substitution reactions with amino acids in proteins, potentially modifying their function and activity.

Case Studies

Several studies have focused on the biological implications of compounds similar to or including this compound:

- Antimicrobial Efficacy :

- Cancer Cell Line Studies :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Q. What are the standard synthetic routes for preparing 3-(4-Methylphenoxy)benzenesulphonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of sulfonyl chlorides typically involves:

- Direct sulfonation : Reacting 4-methylphenoxybenzene with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to form the sulfonic acid intermediate, followed by treatment with PCl₅ or SOCl₂ to generate the sulfonyl chloride .

- Oxidation of thiols : Oxidation of 3-(4-methylphenoxy)benzenethiol with Cl₂ or oxalyl chloride in anhydrous conditions.

Key factors affecting yield include temperature control (to minimize side reactions like over-sulfonation) and stoichiometric ratios of chlorinating agents. For example, excess SOCl₂ improves conversion but requires careful quenching to avoid hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Melting Point (mp) Analysis : Compare observed mp (e.g., 67–69°C for analogous compounds like 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride) with literature values to assess purity .

- Spectroscopic Techniques :

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors .

- Storage : Store at 2–8°C in airtight, moisture-free containers to prevent hydrolysis .

- Waste Disposal : Neutralize residual sulfonyl chloride with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for structurally similar sulfonyl chlorides?

Methodological Answer: Discrepancies (e.g., 76.5–78.5°C for 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride vs. 67–69°C for oxadiazole derivatives) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., hexane vs. ethyl acetate) to isolate stable crystalline forms.

- Impurity Profiles : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities affecting thermal properties .

Q. What strategies optimize the regioselectivity of nucleophilic substitution reactions involving this compound?

Methodological Answer: Regioselectivity is influenced by:

- Electronic Effects : The electron-withdrawing sulfonyl group directs nucleophiles to the para position of the benzene ring.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms, favoring substitution at the sulfonyl chloride group.

- Catalysis : Use Lewis acids like FeCl₃ to activate specific positions for amination or alkoxylation .

Q. How do steric and electronic effects of the 4-methylphenoxy group influence the compound’s reactivity in multi-step syntheses?

Methodological Answer:

- Steric Hindrance : The 4-methyl group reduces accessibility to the sulfonyl chloride moiety, slowing reactions with bulky nucleophiles (e.g., tert-butylamine).

- Electronic Activation : The methylphenoxy group’s electron-donating effect deactivates the benzene ring toward electrophilic substitution but enhances stability of the sulfonyl chloride intermediate in acidic conditions .

Q. What are the limitations of common sulfonation methods, and how can they be addressed for scale-up?

Methodological Answer:

- Chlorosulfonic Acid Method : Produces corrosive HCl gas, requiring specialized reactors. Mitigate by using flow chemistry for controlled gas release .

- Oxidative Routes : Over-oxidation can form sulfones. Optimize by limiting Cl₂ exposure and employing low-temperature conditions (<10°C) .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for sulfonyl chloride synthesis, and how can reproducibility be improved?

Methodological Answer: Yield discrepancies (e.g., 70–90% in direct sulfonation) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。